![molecular formula C14H17BrN2O3 B14144105 1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide CAS No. 424809-75-6](/img/structure/B14144105.png)
1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a bromophenoxy group and a piperidine ring in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with piperidine-4-carboxamide under basic conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used. The reactions are usually performed at low temperatures to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed. The reactions are conducted under an inert atmosphere to avoid unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and facilitates the compound’s interaction with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxamide
- 1-[(4-Fluorophenoxy)acetyl]piperidine-4-carboxamide
- 1-[(4-Methylphenoxy)acetyl]piperidine-4-carboxamide
Uniqueness
1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. The bromine atom also allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
424809-75-6 |
|---|---|
Molecular Formula |
C14H17BrN2O3 |
Molecular Weight |
341.20 g/mol |
IUPAC Name |
1-[2-(4-bromophenoxy)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-1-3-12(4-2-11)20-9-13(18)17-7-5-10(6-8-17)14(16)19/h1-4,10H,5-9H2,(H2,16,19) |
InChI Key |
XXVMRNIKAMBNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
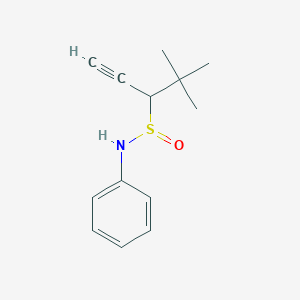
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
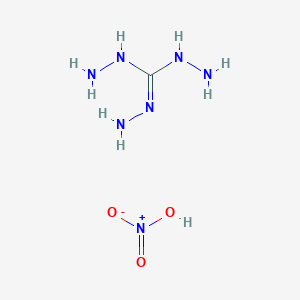
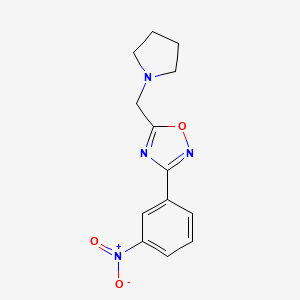

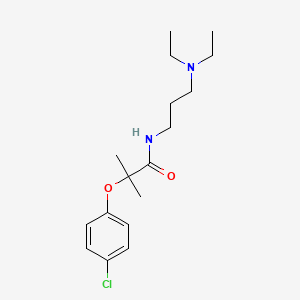
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
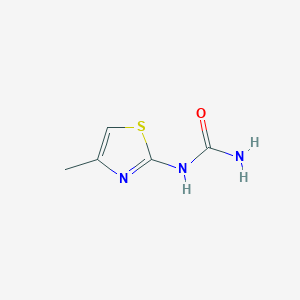

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)

